Ivermectin B1a monosaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivermectin B1a monosaccharide is a derivative of ivermectin, a well-known broad-spectrum antiparasitic agent. This compound is produced by the selective hydrolysis of the terminal saccharide unit of ivermectin . This compound retains some of the biological activities of its parent compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ivermectin B1a monosaccharide is synthesized through the selective hydrolysis of ivermectin. The hydrolysis process involves breaking down the terminal saccharide unit of ivermectin under controlled conditions . This method ensures the preservation of the core structure of ivermectin while removing specific sugar moieties.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis. The process involves large-scale hydrolysis of ivermectin using optimized reaction conditions to ensure high yield and purity. The hydrolysis is typically carried out in a controlled environment to prevent degradation of the active compound.
Chemical Reactions Analysis
Types of Reactions
Ivermectin B1a monosaccharide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s biological activity.
Scientific Research Applications
Ivermectin B1a monosaccharide has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the mechanisms of hydrolysis and other chemical reactions.
Biology: The compound is used to investigate the biological pathways and targets of ivermectin derivatives.
Industry: The compound is used in the development of new antiparasitic agents and other pharmaceuticals.
Mechanism of Action
Ivermectin B1a monosaccharide exerts its effects by binding selectively to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also interacts with other neurotransmitter receptors, including gamma-aminobutyric acid (GABA) receptors .
Comparison with Similar Compounds
Similar Compounds
Ivermectin: The parent compound from which ivermectin B1a monosaccharide is derived.
Avermectin B1a: Another derivative of ivermectin with similar antiparasitic properties.
Ivermectin B1a aglycone: A semi-synthetic product produced by hydrolyzing the disaccharide unit of ivermectin.
Uniqueness
This compound is unique due to its selective hydrolysis process, which retains the core structure of ivermectin while removing specific sugar moieties. This modification can alter the compound’s biological activity and specificity, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C41H62O11 |
---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 |
InChI Key |
IDRWWNAYSYRQBV-OESCZRLOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.